molecular formula C15H17NO3 B2412942 N-(2,2-di(furan-2-yl)ethyl)pent-4-enamide CAS No. 2319836-98-9

N-(2,2-di(furan-2-yl)ethyl)pent-4-enamide

Cat. No. B2412942
M. Wt: 259.305
InChI Key: VYELSFVWSJTLPG-UHFFFAOYSA-N
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Description

“N-(2,2-di(furan-2-yl)ethyl)pent-4-enamide” is a complex organic compound. It contains a pent-4-enamide group, which is a five-carbon chain with a double bond at the 4th position and an amide group at the end. It also has a “N-(2,2-di(furan-2-yl)ethyl)” group attached to it, which indicates the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the amide group would likely have significant effects on its structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Antibacterial Activity of Enaminone Complexes A study by Mahmud et al. (2010) focused on synthesizing and characterizing enaminone complexes with zinc and iron, including 4-N,N-diethylamine-pent-3-ene-2-one. The complexes were tested against Escherichia coli and Staphylococcus aureus, where Zn(HL1) demonstrated significant antibacterial activity, suggesting potential as a bactericide (Mahmud et al., 2010).

Enamides Synthesis via Double Bond Migration Sergeyev and Hesse (2003) described a method for preparing enamides, such as N-(pent-4-enyl)amides, by long-distance migration of double bonds. This method notably benefits the isomerization of N-(but-3-enyl)amides, though the yield for N-(pent-4-enyl)amides was relatively low, indicating a complex reaction pathway (Sergeyev & Hesse, 2003).

Exclusive Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates Zhai et al. (2013) developed an exclusive approach to synthesize ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate and thioureas or thioamides. This method emphasizes a stereocontrolled cis-configuration formation and showcases the practical applicability by synthesizing side-chain material for cefcapene pivoxil (Zhai et al., 2013).

Synthesis of Furan Derivatives as Beta-Galactosidase Inhibitors Moreno‐Vargas et al. (2002) outlined the synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan derivatives from D-glucose and ethyl acetoacetate. Notably, one of the synthesized esters showed selectivity as a beta-galactosidase inhibitor, highlighting a potential avenue for therapeutic applications (Moreno‐Vargas et al., 2002).

Antibacterial and Antioxidant Activities

Synthesis and Activity of Triazole Schiff Base and Amine Derivatives Sokmen et al. (2014) synthesized and evaluated the antibacterial, antiurease, and antioxidant activities of various 1,2,4-triazole Schiff base and amine derivatives. The results demonstrated effective antiurease and antioxidant activities, indicating their potential for therapeutic applications (Sokmen et al., 2014).

Antimicrobial and Antioxidant Activities of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides Devi et al. (2010) synthesized and assessed the antimicrobial and antioxidant activities of a series of compounds, highlighting their efficacy in these fields. This research presents a foundation for further exploration of these compounds in medicinal chemistry (Devi et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows bioactivity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-8-15(17)16-11-12(13-6-4-9-18-13)14-7-5-10-19-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELSFVWSJTLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide

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